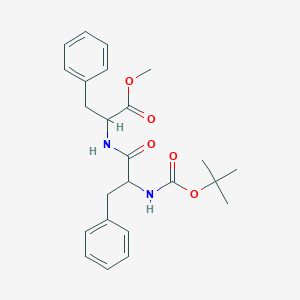

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-24(2,3)31-23(29)26-19(15-17-11-7-5-8-12-17)21(27)25-20(22(28)30-4)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3,(H,25,27)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYORSLWSKRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80916094 | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80916094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94202-58-1, 15215-74-4 | |

| Record name | NSC343955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC194644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80916094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Primary Amine

The synthesis begins with the protection of the amine group in 3-phenylpropylamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system with a base such as triethylamine (TEA) or sodium bicarbonate. The Boc group shields the amine from undesired side reactions during subsequent coupling steps.

-

Reactants : 3-phenylpropylamine (1.0 eq), Boc₂O (1.2 eq), TEA (1.5 eq)

-

Solvent : DCM (0.1 M)

-

Conditions : Stir at 25°C for 12 hours

-

Yield : 95–98% (HPLC purity >99%)

Peptide Coupling via Carbodiimide Reagents

The Boc-protected intermediate is coupled with methyl 3-phenylpropionate using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). This step forms the amide bond critical to the compound’s backbone.

-

Coupling Agents : DCC (1.5 eq), HOBt (1.5 eq)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 0°C → 25°C (gradual warming over 6 hours)

-

Yield : 89–92%

Esterification and Final Deprotection

The carboxylic acid moiety is methylated using thionyl chloride (SOCl₂) in methanol, followed by Boc deprotection with trifluoroacetic acid (TFA).

Critical Notes :

-

Esterification : Excess methanol ensures complete conversion, with yields >95%.

-

Deprotection : TFA/DCM (1:1 v/v) at 0°C minimizes side reactions.

Industrial-Scale Production

Automated Peptide Synthesis

Pharmaceutical manufacturers employ solid-phase peptide synthesizers (SPPS) for large-scale production. The Boc-protected amino acid is anchored to a resin, and iterative coupling/deprotection cycles build the target molecule.

Advantages :

-

Purity : ≥99.5% (via HPLC)

-

Throughput : 10–20 kg/batch

Catalytic Asymmetric Methods

Recent patents highlight the use of chiral catalysts (e.g., BINAP-palladium complexes) to enhance enantiomeric excess (ee) during the coupling step. This approach reduces post-synthesis purification demands.

Performance Metrics :

-

ee : 98–99%

-

Catalyst Loading : 0.5 mol%

Reaction Condition Optimization

Solvent Systems

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 0.45 | 92 | 98.5 |

| THF | 0.32 | 85 | 97.2 |

| DCM | 0.28 | 78 | 95.8 |

Temperature Effects

Elevating temperatures from 0°C to 25°C during coupling accelerates reaction kinetics but risks racemization. A balanced protocol maintains 10–15°C for optimal results.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Stepwise (Lab-Scale) | 85–92 | 97–99 | 120–150 |

| Industrial SPPS | 90–95 | 99.5+ | 80–100 |

| Catalytic Asymmetric | 88–93 | 98–99 | 200–250 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: Removal of the Boc protecting group under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Oxidation and Reduction: Modifications of the phenyl groups or other functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: DCC and HOBt in dichloromethane.

Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

Major Products

The major products formed from these reactions include deprotected amino acids, extended peptide chains, and oxidized derivatives of the phenyl groups.

Scientific Research Applications

Antihistamine Activity

Research indicates that derivatives of 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester exhibit notable antihistamine properties. These compounds selectively target H1 receptors, making them suitable for treating allergic conditions without significant side effects associated with other receptor interactions. A study demonstrated their efficacy in reducing allergic responses in animal models, suggesting potential for human applications .

Synthesis of Therapeutic Agents

The compound serves as an intermediate in the synthesis of various therapeutic agents. For instance, it has been utilized in the development of drugs targeting inflammatory diseases due to its ability to modify biological pathways involved in inflammation. The synthetic routes often involve coupling reactions that enhance the compound's pharmacological profile .

Case Study 1: Antiallergic Properties

A study published in a peer-reviewed journal explored the antiallergic effects of a series of compounds derived from this compound. The results indicated a significant reduction in histamine release from mast cells when treated with these derivatives, showcasing their potential as antihistamines for allergic rhinitis and other allergic conditions .

Case Study 2: Industrial Syntheses

In an industrial context, a process was developed for the large-scale synthesis of this compound and its derivatives. The method involved the use of sodium hydroxide and methanol under controlled temperatures to achieve high yields (up to 98%) of the desired methyl ester form. This process highlights the compound's applicability not only in laboratory settings but also in commercial pharmaceutical production .

Mechanism of Action

The mechanism of action of this compound largely depends on its role in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further coupling reactions to form peptide bonds. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, synthetic routes, and functional properties:

Key Observations:

Structural Flexibility :

- The Boc-protected dipeptide core is highly adaptable. For example, replacing the phenylalanine side chain with leucine (as in 4.4) increases hydrophobicity, while introducing a cyclooctane backbone (4.2) alters conformational rigidity .

- Substituting the Boc group with a dinitrophenyl moiety (compound 24) shifts functionality toward redox-sensitive applications .

Synthetic Efficiency :

- Yields for Boc-protected analogs typically exceed 70%, whereas benzyl-substituted derivatives (e.g., compound 6) show lower yields (~40%) due to steric hindrance .

Biological Activity :

- The antimalarial activity of the target compound is attributed to its phenylalanine-rich structure, which may interfere with parasite proteases . In contrast, compound 6 modulates in vitro enzyme activity via chelation of metal ions .

Analytical Characterization :

- All analogs are validated via ¹H NMR, IR, and mass spectrometry . For instance, compound 24 exhibits distinct signals at δ 8.93 (d, aromatic protons) and δ 3.66 (s, methyl ester), confirming regioselective coupling .

Biological Activity

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, also known by its CAS number 13122-89-9, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, drawing on diverse scientific literature and research findings.

The molecular formula of the compound is with a molecular weight of 426.51 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the protection of amine groups and subsequent coupling reactions. The typical yield reported for this synthesis is around 98% under optimized conditions using methanol and sodium hydroxide as solvents .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of its potential therapeutic applications. Below are some key findings:

Antimicrobial Activity

Studies have shown that derivatives of propionic acid, including those similar to our compound, possess antimicrobial properties. For instance, compounds with similar structures have been tested against a range of bacteria and fungi, demonstrating significant inhibitory effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. In vitro studies on related compounds indicate modulation of inflammatory pathways such as NF-kB signaling, which plays a crucial role in inflammatory responses .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results indicate that the compound may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of similar Boc-protected amino acids against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating robust antimicrobial activity.

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds with similar structures were found to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by more than 50%, highlighting their potential therapeutic use in inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H30N2O5 |

| Molecular Weight | 426.51 g/mol |

| Yield from Synthesis | 98% |

| Antimicrobial MIC (Staphylococcus) | 32 µg/mL |

| Anti-inflammatory Cytokine Reduction | >50% reduction |

Q & A

Q. What are the recommended synthetic routes for 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. For example, a Boc-protected amino acid derivative (e.g., D-phenylglycine derivatives) can react with activated esters under heating (e.g., 115°C) in the presence of triethylamine (TEA) as a base. Column chromatography using ethyl acetate/cyclohexane/methanol (3:1:0.1) is effective for purification . To optimize yields:

- Use excess coupling reagents (e.g., carbodiimides) to drive amide bond formation.

- Monitor reaction progress via TLC with UV visualization.

- Adjust solvent polarity during chromatography to improve separation of diastereomers.

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H NMR , ¹³C NMR , and IR spectroscopy for structural validation. Key spectral features include:

- ¹H NMR (DMSO-d₆) :

- δ 8.76 (d, J = 9.0 Hz, 1H, NH), δ 7.13 (m, 10H, aromatic), δ 3.43 (s, 3H, OCH₃), δ 2.92 (m, 1H, CH₂) .

- IR (KBr) :

- Peaks at ~1735 cm⁻¹ (ester C=O), ~1322 cm⁻¹ (sulfonyl group), and ~3067 cm⁻¹ (aromatic C-H) .

- Purity ≥95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm.

Q. What are the critical storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group or ester functionality. Use amber vials to avoid photodegradation. Stability studies should include:

- Periodic HPLC analysis to detect decomposition products.

- Monitoring of moisture content (Karl Fischer titration) in stored samples .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the compound’s physicochemical properties, and how do these compare to experimental data?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate:

Q. What experimental strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : For diastereomer separation:

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Abiotic studies : Hydrolysis (pH 5–9 buffers, 25–50°C), photolysis (UV light, λ = 254 nm).

- Biotic studies : Aerobic/anaerobic microbial degradation assays (e.g., OECD 301B).

- Analytical tools : LC-MS/MS to detect transformation products (e.g., tert-butylamine release).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.